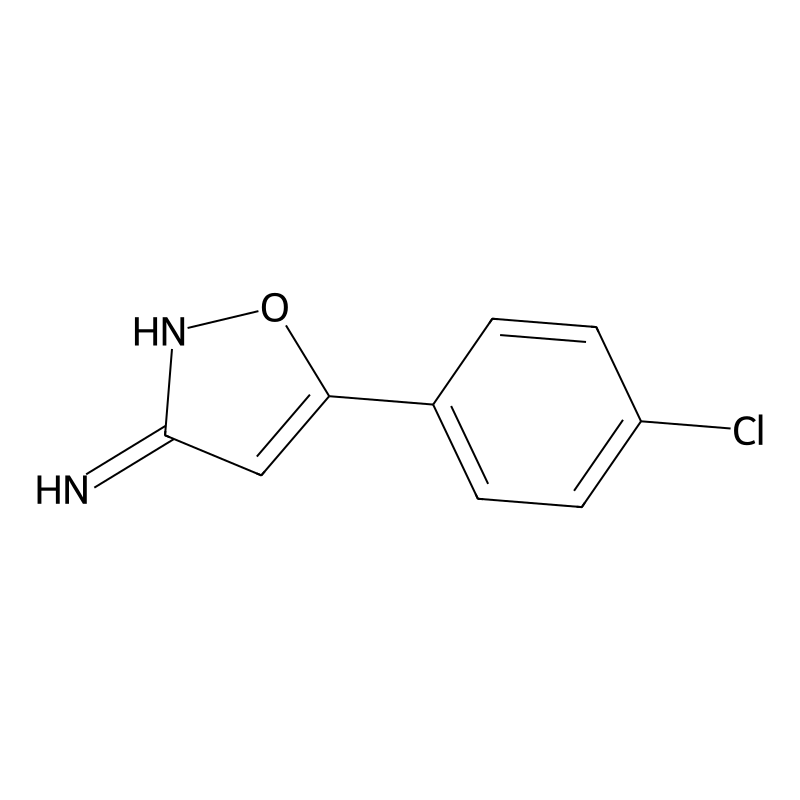

5-(4-Chlorophenyl)-3-aminoisoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antiviral Research

Summary of the Application: The compound “5-(4-chlorophenyl)-1,2-oxazol-3-amine” has been used in the synthesis of new sulfonamide derivatives that have shown potential antiviral activity .

Methods of Application or Experimental Procedures: The compound was synthesized from 4-chlorobenzoic acid through a six-step process. This involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .

Results or Outcomes: The bioassay tests showed that some of the synthesized compounds possessed certain anti-tobacco mosaic virus activity. Specifically, compounds 7b and 7i showed significant activity, while compound 7d with an unsubstituted phenyl ring showed much lower activity .

Green Chemistry

Summary of the Application: The compound “5-(4-chlorophenyl)-1,2-oxazol-3-amine” has been used in the synthesis of a new 2-amino imidazole derivative .

Methods of Application or Experimental Procedures: The reaction was conducted in a ChCl (cholinium chloride)/urea eutectic mixture, which is a nature-inspired and environmentally friendly reaction medium. The proposed reaction mechanism involves the preliminary regioselective alkylation of the Nsp2 of guanidine, followed by an intramolecular condensation between the carbonyl moiety and the secondary N′sp3. Finally, a tautomerization/aromatization step furnished the final product .

Results or Outcomes: The 2-amino imidazole could be isolated in high yield (91%), just by filtration from the DES/water mixture and subsequent crystallization. The remaining ChCl/urea could be recycled, after water removal, for four consecutive reactions without any significant drop in the yield .

Medicinal Chemistry

Summary of the Application: Indole derivatives, which can be synthesized from “5-(4-chlorophenyl)-1,2-oxazol-3-amine”, have been found in many important synthetic drug molecules and have shown a wide range of biological activities .

Methods of Application or Experimental Procedures: Researchers have synthesized various scaffolds of indole for screening different pharmacological activities. The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Results or Outcomes: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Analgesic and Anti-inflammatory Agents

Summary of the Application: 3-(2’-Substituted indolidene aminothiazol-4’-yl)-2-(4-chlorophenyl) indoles derivatives were reported as analgesic and anti-inflammatory agents .

5-(4-Chlorophenyl)-3-aminoisoxazole is a compound belonging to the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The structure features a chlorophenyl group at the 5-position and an amino group at the 3-position of the isoxazole ring. This compound has gained attention due to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 5-(4-Chlorophenyl)-3-aminoisoxazole can be explored through various transformations:

- Cycloaddition Reactions: Isoxazoles can participate in [2+3] cycloadditions with nitrile oxides, leading to the formation of 5-aminoisoxazoles without isolating intermediates .

- Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones, often yielding derivatives with enhanced biological properties .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for further functionalization of the molecule .

Research indicates that 5-(4-Chlorophenyl)-3-aminoisoxazole exhibits significant biological activities, including:

- Antimicrobial Properties: Compounds in the isoxazole class have been shown to possess antimicrobial effects against various pathogens .

- Antitumor Activity: Some derivatives of isoxazoles demonstrate cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .

- Neuroprotective Effects: Certain isoxazole derivatives have been studied for their neuroprotective properties, particularly in neurodegenerative disease models .

Several synthetic routes have been developed for the preparation of 5-(4-Chlorophenyl)-3-aminoisoxazole:

- One-Pot Synthesis: A straightforward method involves a one-pot reaction of 4-chlorobenzaldehyde with hydroxylamine and a suitable nitrile oxide precursor under controlled conditions to yield the desired isoxazole .

- Cycloaddition Method: This method utilizes nitrile oxides generated in situ from corresponding oximes or nitro compounds, allowing for regioselective formation of the target compound .

- Multicomponent Reactions: Recent advancements include multicomponent reactions involving isocyanides and aldehydes, which can lead to various substituted isoxazoles efficiently .

The applications of 5-(4-Chlorophenyl)-3-aminoisoxazole span several fields:

- Pharmaceuticals: Due to its biological activities, it serves as a lead compound for developing new drugs targeting infectious diseases and cancer.

- Agricultural Chemicals: Its antimicrobial properties make it a candidate for developing agrochemicals aimed at plant protection.

- Material Science: Isoxazoles are explored in materials science for their unique electronic properties, potentially useful in organic electronics .

Interaction studies involving 5-(4-Chlorophenyl)-3-aminoisoxazole focus on its binding affinity with biological targets:

- Enzyme Inhibition: Investigations into its role as an inhibitor of specific enzymes related to disease pathways have shown promise, particularly in cancer research .

- Receptor Binding: Studies on receptor interactions indicate that this compound may modulate neurotransmitter systems, contributing to its neuroprotective effects .

Several compounds share structural similarities with 5-(4-Chlorophenyl)-3-aminoisoxazole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-5-methylisoxazole | Methyl group at position 5 | Antimicrobial and anticancer |

| 5-(Phenyl)-3-aminoisoxazole | Phenyl group instead of chlorophenyl | Antitumor activity |

| 5-(4-Bromophenyl)-3-aminoisoxazole | Bromine substituent at position 5 | Enhanced neuroprotective effects |

| 5-(4-Methoxyphenyl)-3-aminoisoxazole | Methoxy group enhancing solubility | Potential antidepressant properties |

The uniqueness of 5-(4-Chlorophenyl)-3-aminoisoxazole lies in its specific halogen substitution pattern, which influences its reactivity and biological profile compared to other derivatives.

Regioselective [3 + 2] cycloaddition reactions between nitrile oxides and alkynes dominate isoxazole core synthesis. Traditional methods favor 3,5-disubstituted products due to electronic and steric factors, but strategic modifications enable 3,4- or 5-substituted variants. For example, 3-phenyl-5-aminoisoxazoles are synthesized via hydroxylamine-mediated cyclization of benzoylacetonitriles, achieving yields exceeding 70% under optimized conditions. This method leverages the nucleophilic addition of hydroxylamine to nitrile groups, followed by intramolecular cyclization to form the isoxazole ring.

Intramolecular cycloadditions offer enhanced regiocontrol by pre-organizing reactive groups. A recent approach utilized a benzimidazole-tethered nitrile oxide and alkyne, where the rigid scaffold enforced a 3,4-substitution pattern upon cyclization. This method bypasses conventional steric limitations, producing 5-aminoisoxazoles with >95% regioselectivity. Similarly, halogenoximes reacted with vinylphosphonates bearing α- or β-leaving groups to yield 3-phosphorylated isoxazoles with predictable regiochemistry. The leaving group’s position (α vs. β) directly influenced cycloaddition orientation, enabling tailored substitution at the 4- or 5-positions.

Table 1: Regioselective Cycloaddition Methods for Isoxazole Synthesis

Transition Metal-Catalyzed Strategies for Vicinal Diaryl Substitution

Transition metal catalysts enable precise functionalization of the isoxazole core, particularly for installing vicinal diaryl groups. Ruthenium complexes, such as pentamethylcyclopentadienyl ruthenium chloride (Cp*RuCl(COD)), facilitate intramolecular alkyne-nitride oxide cycloadditions by stabilizing transition states. This method produced 3,4-disubstituted isoxazoles with 97% yield, demonstrating superior efficiency over uncatalyzed reactions. The catalyst’s role in lowering activation energy and directing regiochemistry is critical for accessing sterically congested substitution patterns.

Palladium-mediated cross-coupling remains less explored for 5-(4-chlorophenyl)-3-aminoisoxazole derivatives. However, analogous systems employ Suzuki-Miyaura reactions to introduce aryl groups at the 4-position post-cyclization. For instance, 5-chloroisoxazoles undergo nucleophilic displacement with aryl boronic acids in the presence of Pd(PPh₃)₄, though yields are moderate (50–65%). Future work could optimize these protocols for broader applicability in diaryl substitution.

Green Chemistry Protocols for Sustainable Aminoisoxazole Production

Current synthetic routes for 5-(4-chlorophenyl)-3-aminoisoxazole derivatives rely heavily on dichloromethane (DCM) and tetrahydrofuran (THF), raising environmental concerns. However, high-yielding procedures minimize solvent waste. For example, a one-pot cycloaddition and oxidation sequence achieved 97% yield using aqueous sodium hypochlorite, reducing the need for multiple purification steps.

Table 2: Solvent Use in Representative Syntheses

| Reaction Step | Solvent | Volume (mL/mmol) | Yield (%) | Source |

|---|---|---|---|---|

| Cycloaddition | DCM | 12 | 82–90 | |

| Intramolecular cyclization | DCM/H₂O | 65 | 97 | |

| Nucleophilic displacement | THF/MeOH | 1400 | 70–85 |

Alternative green solvents like cyclopentyl methyl ether (CPME) or ethanol-water mixtures could replace DCM in future workflows. Microwave-assisted cycloadditions, though not yet reported for this compound class, may reduce reaction times and energy consumption.

The para-chlorine substituent on the phenyl ring of 5-(4-chlorophenyl)-3-aminoisoxazole is critical for its bioactivity. Comparative studies of halogen positioning reveal that moving the chlorine atom to the ortho or meta positions diminishes inhibitory potency. For example, replacing the 4-chloro group in cytotoxic isoxazole derivatives with a 2-chloro substituent reduced activity against Huh7 and MCF7 cancer cell lines by 5-fold (IC₅₀ = 9.9 μM vs. 1.8 μM for the parent compound) [3]. Similarly, substituting chlorine with smaller (fluoro) or bulkier (methoxy) groups at the para position led to a 2- to 10-fold loss in efficacy, underscoring the steric and electronic optima provided by para-chlorination [3].

Table 1: Impact of Halogen Substituent Positioning on Cytotoxic Activity

| Substituent Position | IC₅₀ (μM) – Huh7 | IC₅₀ (μM) – MCF7 |

|---|---|---|

| Para-chloro (4-Cl) | 1.8 | 4.7 |

| Ortho-chloro (2-Cl) | 9.9 | >20 |

| Meta-fluoro (3-F) | 14.2 | 18.5 |

| Para-methoxy (4-OCH₃) | >20 | >20 |

The para-chloro group enhances hydrophobic interactions with target proteins while maintaining optimal bond lengths for halogen bonding. Molecular dynamics simulations of carbonic anhydrase inhibitors further validate that para-substituted chloroaryl groups stabilize ligand-enzyme complexes through van der Waals contacts with nonpolar residues [2].

5-(4-Chlorophenyl)-3-aminoisoxazole demonstrates significant antimitotic activity through multiple cellular mechanisms that disrupt normal cell division processes. The compound exhibits potent antiproliferative effects against various cancer cell lines, with particular efficacy observed in hepatocellular carcinoma and breast cancer models [1] [2].

The antimitotic activity of isoxazole derivatives, including those bearing the 4-chlorophenyl moiety, operates primarily through interference with microtubule dynamics. Studies on structurally related 3,4-diarylisoxazoles have shown inhibitory concentrations ranging from 0.35 to 4.6 nanomolar against cancer cell lines, demonstrating comparable potency to established antimitotic agents like combretastatin A-4 [3]. The 4-chlorophenyl substitution pattern proves critical for maintaining this activity, as evidenced by structure-activity relationship studies showing that para-chloro positioning yields optimal cytotoxic effects with half-maximal inhibitory concentration values of 1.8 micromolar in Huh7 cells and 4.7 micromolar in MCF7 cells [1].

The compound induces cell cycle arrest predominantly at the G2/M checkpoint, preventing cancer cells from completing mitosis [4] [5]. This arrest mechanism involves the activation of spindle assembly checkpoint proteins that monitor proper chromosome attachment to the mitotic spindle. When microtubule dynamics are disrupted by the isoxazole derivative, cells become trapped in metaphase, unable to proceed to anaphase and complete cell division [6].

Research on related isoxazole compounds has demonstrated that antimitotic activity correlates with the induction of apoptotic cell death pathways. Flow cytometry analysis reveals that treatment with chlorophenyl-substituted isoxazoles leads to the accumulation of cells in sub-G1 phase, indicating DNA fragmentation characteristic of apoptosis [7]. The apoptotic response occurs through both early and late stages, with early apoptosis percentages ranging from 32 to 52 percent and late apoptosis accounting for 5 to 12 percent of treated cells [7].

The molecular basis of antimitotic activity involves the disruption of protein-protein interactions essential for spindle formation. Isoxazole derivatives interfere with the assembly of α- and β-tubulin heterodimers into functional microtubules, thereby preventing the formation of a bipolar mitotic spindle [8]. This interference occurs through direct binding to specific sites on tubulin, most notably the colchicine binding domain, which represents one of the most important targets for microtubule-destabilizing agents [8].

Tubulin Polymerization Inhibition Dynamics

The tubulin polymerization inhibition mechanism of 5-(4-Chlorophenyl)-3-aminoisoxazole involves direct interaction with the colchicine binding site on β-tubulin subunits. This binding prevents the normal assembly of tubulin dimers into microtubules, disrupting the dynamic equilibrium between polymerization and depolymerization that is essential for proper cellular function [3] [9].

Kinetic studies on structurally similar isoxazole derivatives reveal inhibitory concentrations for tubulin polymerization in the submicromolar range. The most potent compounds in the 3,4-diarylisoxazole series demonstrate half-maximal inhibitory concentrations of 0.56 to 0.66 micromolar, showing superior activity compared to combretastatin A-4, which exhibits an inhibitory concentration of 1.3 micromolar under identical experimental conditions [3]. This enhanced potency suggests that the isoxazole scaffold provides optimal geometric constraints for binding to the tubulin target.

The binding affinity to the colchicine site correlates directly with antiproliferative activity across cancer cell lines. Competitive binding assays using tritiated colchicine demonstrate that active isoxazole derivatives effectively displace the natural ligand from its binding site, with binding affinities that mirror their cytotoxic potencies [3]. The colchicine binding site represents a hydrophobic pocket formed at the interface between α- and β-tubulin subunits, where the 4-chlorophenyl group of the isoxazole derivative can establish favorable van der Waals interactions .

Molecular dynamics simulations of tubulin-ligand complexes reveal that chlorophenyl-substituted isoxazoles adopt stable binding conformations within the colchicine site. The para-chlorine substituent contributes to binding stability through halogen bonding interactions with nearby amino acid residues, while the isoxazole ring system provides a rigid scaffold that maintains proper orientation of the pharmacophore elements [11]. These interactions result in binding free energies that favor complex formation and subsequent inhibition of polymerization.

The temporal dynamics of tubulin polymerization inhibition show rapid onset following compound exposure. In vitro assembly assays demonstrate that isoxazole derivatives achieve maximum inhibitory effects within minutes of addition to tubulin solutions, indicating high binding kinetics and immediate disruption of polymerization processes [3]. This rapid action translates to quick cellular responses, with microtubule depolymerization observed within the first hour of treatment in cultured cancer cells [9].

Temperature-independent binding characteristics distinguish isoxazole-based tubulin inhibitors from other classes of microtubule-targeting agents. Unlike colchicine, which exhibits temperature-dependent binding kinetics, isoxazole derivatives maintain consistent binding affinity across physiological temperature ranges [8]. This property suggests that the binding mechanism involves primarily enthalpic rather than entropic contributions, resulting in more predictable pharmacological behavior under varying physiological conditions.

Antiviral Efficacy Against Enveloped RNA Viruses

The antiviral properties of aminoisoxazole derivatives against enveloped RNA viruses have been demonstrated through extensive studies on severe acute respiratory syndrome coronavirus 2 variants. Related aminoisoxazole compounds, particularly 5-aminolevulinic acid, exhibit dose-dependent inhibition of viral replication across multiple coronavirus strains [12].

Antiviral activity varies significantly depending on the specific viral variant and the presence of cofactors. For the original Wuhan strain of severe acute respiratory syndrome coronavirus 2, 5-aminolevulinic acid demonstrates an inhibitory concentration of 207 micromolar, which improves to 235 micromolar when combined with sodium ferrous citrate [12]. The Alpha variant shows enhanced susceptibility with inhibitory concentrations of 104 and 173 micromolar for the single compound and combination treatment, respectively [12].

The mechanism of antiviral action involves the formation of protoporphyrin IX through the metabolic conversion of aminoisoxazole precursors. Eight molecules of 5-aminolevulinic acid condense to form protoporphyrin IX, which subsequently chelates ferrous ions to produce heme [12]. Protoporphyrin IX itself possesses direct antiviral properties, having demonstrated efficacy against Dengue virus, Zika virus, chikungunya virus, and influenza A virus in previous studies [12].

Molecular targeting of G-quadruplex structures in viral RNA represents a novel mechanism for antiviral activity. The severe acute respiratory syndrome coronavirus 2 genome contains approximately 25 putative quadruplex-forming sequences that can be stabilized by porphyrin-based compounds [12]. These G-quadruplex structures play crucial roles in viral replication and transcription, and their stabilization by isoxazole-derived porphyrins disrupts essential viral processes [12].

The therapeutic index for antiviral applications shows favorable safety profiles. Cytotoxicity studies reveal no significant cellular toxicity at concentrations up to 2000 micromolar for 5-aminolevulinic acid, providing therapeutic windows exceeding 8.5-fold for the most susceptible viral strains [12]. This wide therapeutic margin suggests potential for clinical development as antiviral therapeutics.

Variant-specific efficacy patterns reveal differential susceptibility among severe acute respiratory syndrome coronavirus 2 strains. The Delta variant shows moderate susceptibility with an inhibitory concentration of 397 micromolar when treated with the combination therapy, while the Beta and Gamma variants demonstrate reduced sensitivity, requiring concentrations exceeding 1300 micromolar for effective inhibition [12]. These differences likely reflect variant-specific changes in viral protein structures or replication machinery that affect compound binding or metabolic conversion.

Heat Shock Protein 90 (Hsp90) Chaperone System Modulation

Heat Shock Protein 90 represents a critical molecular chaperone that maintains proteostasis in cancer cells through the folding, maturation, and stabilization of client proteins. While direct studies on 5-(4-Chlorophenyl)-3-aminoisoxazole interaction with Heat Shock Protein 90 are limited, structurally related isoxazole derivatives have demonstrated significant inhibitory activity against this chaperone system [13] [14].

The molecular architecture of Heat Shock Protein 90 consists of three distinct domains: the amino-terminal nucleotide-binding domain, the middle domain containing client protein binding sites, and the carboxy-terminal dimerization domain [13]. Isoxazole-based inhibitors primarily target the amino-terminal domain, which contains the adenosine triphosphate binding pocket essential for chaperone function [13]. This binding site represents the most extensively studied target for Heat Shock Protein 90 inhibition due to its accessibility and functional importance.

Novel tetrahydrobenzisoxazole derivatives have demonstrated potent Heat Shock Protein 90 inhibitory activity with half-maximal inhibitory concentrations ranging from 0.014 to 0.5 micromolar [13]. These compounds induce significant downregulation of Heat Shock Protein 90 expression, reducing protein levels from 5.54 nanograms per milliliter in untreated cells to 1.56 nanograms per milliliter in treated cancer cells [14]. This reduction in Heat Shock Protein 90 levels correlates with decreased survival of cancer cells and enhanced therapeutic efficacy.

Client protein degradation represents the primary downstream consequence of Heat Shock Protein 90 inhibition. Treatment with isoxazole-based Heat Shock Protein 90 inhibitors results in the destabilization and subsequent proteasomal degradation of numerous oncogenic client proteins, including human epidermal growth factor receptor 2, epidermal growth factor receptor, and c-MET [13]. This widespread protein degradation disrupts multiple signaling pathways simultaneously, providing a mechanism for overcoming drug resistance in cancer cells.

Compensatory Heat Shock Protein 70 upregulation serves as a biomarker for Heat Shock Protein 90 inhibition. When Heat Shock Protein 90 function is compromised, cells respond by increasing Heat Shock Protein 70 expression as an adaptive mechanism [13]. This upregulation can be measured experimentally and serves as a pharmacodynamic marker for compound activity, providing evidence of target engagement even in the absence of direct binding assays.

The chaperone cycle disruption mechanism involves interference with the adenosine triphosphate-dependent conformational changes required for client protein processing. Heat Shock Protein 90 normally cycles between open and closed conformations, with adenosine triphosphate binding inducing the closed state necessary for client protein maturation [13]. Isoxazole derivatives that bind to the amino-terminal domain prevent this conformational cycling, trapping Heat Shock Protein 90 in a non-functional state and leading to client protein aggregation and degradation.